(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid
Description
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
PKINVVXBSOCSOY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The synthesis of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically involves the following key steps:
- Introduction of the tert-butoxy protecting group on the hydroxyl function of the propanoic acid backbone.
- Installation of the dimethylamino group at the α-position (carbon 2) relative to the carboxylic acid.
- Maintenance of stereochemical integrity at the (2S) chiral center throughout the synthesis.
Common Synthetic Approaches
Alkylation of Protected Serine Derivatives
One common approach starts from L-serine or its derivatives, where the hydroxyl group is protected as a tert-butyl ether (tert-butoxy group) by reaction with tert-butanol under acidic conditions or via tert-butyl halide alkylation. Subsequently, the amino group is dimethylated or replaced with a dimethylamino substituent using reductive amination or nucleophilic substitution methods. The carboxylic acid function is retained or regenerated by hydrolysis if protected as an ester.
Direct Functionalization of Propanoic Acid Derivatives
Another route involves starting from propanoic acid derivatives where the tert-butoxy group is introduced via reaction with tert-butanol or tert-butyl halides under controlled conditions. The dimethylamino group is introduced by nucleophilic substitution using dimethylamine or via reductive amination of a keto intermediate.
Reaction Conditions and Optimization
Temperature and Pressure
- Typical reactions involving tert-butyl ether formation are performed at moderate temperatures (25–60 °C) to avoid decomposition of the protecting group.
- Introduction of the dimethylamino group via nucleophilic substitution or reductive amination is often carried out at room temperature or slightly elevated temperatures (30–50 °C).
- Pressure is generally atmospheric, though sealed tube or inert atmosphere conditions (N2 or Ar) may be used to prevent oxidation or moisture interference.
Catalysts and Reagents
- Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids may be used to facilitate tert-butyl ether formation.
- Dimethylamine is commonly used in excess as a nucleophile or in reductive amination.
- Reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are employed in reductive amination steps.
- Bases such as triethylamine (TEA) or sodium hydride (NaH) may be used to deprotonate intermediates during substitution.
Representative Preparation Method
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | L-serine + tert-butanol + acid catalyst (p-TsOH) | Protection of hydroxyl group as tert-butyl ether | 85–90 |
| 2 | Protected serine + dimethylamine + reducing agent (NaBH3CN) | Reductive amination to introduce dimethylamino group | 75–80 |
| 3 | Deprotection/hydrolysis if necessary | Regeneration of carboxylic acid | 90–95 |
Note: Yields are approximate and depend on reaction scale and purification methods.
Industrial and Research Scale Synthesis
- Industrial synthesis may utilize continuous flow reactors to optimize reaction times and yields.
- Purification is typically achieved by crystallization or chromatography.
- Automated synthesis platforms enable rapid preparation of analogs for medicinal chemistry research.
Analytical and Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C9H19NO3 | Calculated |
| Molecular Weight | 189.25 g/mol | Mass spectrometry |
| Optical Rotation | [α]D relevant to (2S) stereochemistry | Polarimetry |
| Purity | >98% | HPLC/GC |
| Structural Confirmation | NMR (1H, 13C), IR, MS | Spectroscopy |
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Substituent Variations :
Stereochemical Differences :
Physicochemical Properties
Biological Activity
(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is a chiral compound with significant biological activity linked to its unique structural features, including a tert-butoxy group and a dimethylamino group attached to a propanoic acid backbone. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's systematic name indicates specific stereochemistry, which is crucial for its biological interactions. The presence of the dimethylamino group suggests potential neuroactivity, while the tert-butoxy group may enhance solubility and receptor affinity compared to simpler amino acids or derivatives.
Biological Activity Overview
The biological activity of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can be categorized into several key areas:
- Neuroactivity : The dimethylamino group indicates potential interactions with neurotransmitter receptors, possibly influencing synaptic transmission.
- Antimicrobial Properties : Similar compounds often exhibit antibacterial and antifungal activities, making them candidates for novel antibiotic development.
- Metabolic Effects : As a derivative of propanoic acid, it may play a role in metabolic pathways related to energy production and lipid metabolism.
Interaction Studies
Research has indicated that (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid interacts with various biological targets. These interactions are essential for understanding its pharmacokinetic properties and therapeutic potential. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate these interactions.
Case Studies
- Neurotransmitter Modulation : In vitro studies have shown that compounds with similar structures can modulate neurotransmitter release, suggesting that (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid may influence synaptic activity.
- Antimicrobial Testing : Biological assays have assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibitory effects, highlighting its potential as a lead compound for antibiotic development.
- Cancer Cell Studies : Preliminary investigations into the antiproliferative effects on cancer cell lines (e.g., melanoma and prostate cancer) have shown promising results, warranting further exploration into its anticancer properties.
Synthesis Methods
The synthesis of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can be achieved through various methods:
- Direct Synthesis :
- Step 1 : React propanoic acid with tert-butanol to form tert-butoxy propanoic acid.
- Step 2 : Combine tert-butoxy propanoic acid with dimethylamine to yield (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-2-methylpropanoic acid | Contains an amino group | Neurotransmitter precursor |
| 4-Amino-3-hydroxybutanoic acid | Hydroxy group addition | Potential anti-inflammatory effects |
| L-Alanine | Simple amino acid | Essential for protein synthesis |
| N,N-Dimethylglycine | Methylated glycine derivative | Modulates methylation processes |
The uniqueness of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid lies in its specific combination of functional groups, which may enhance its solubility and receptor affinity compared to simpler amino acids or derivatives.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid?
- Methodological Answer : Synthesis typically involves tert-butoxide reagents (e.g., potassium tert-butoxide in 2-propanol) for introducing the tert-butoxy group . Aqueous/organic biphasic systems (e.g., THF/water with LiOH) can facilitate hydrolysis or coupling reactions, followed by acidification to isolate the product . Purification via preparative HPLC is recommended for high-purity yields, as demonstrated in analogous amino acid derivatives .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store at -20°C in airtight, moisture-resistant containers to prevent degradation . Avoid exposure to heat/sparks due to flammability risks from tert-butoxy groups . Safety protocols include using fume hoods, PPE (gloves, goggles), and adhering to OSHA exposure guidelines for hazardous substances .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S) configuration) and tertiary butoxy/dimethylamino groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- InChIKey : Use standardized identifiers (e.g., InChIKey=NAHAKDRSHCXMBT-ZCFIWIBFSA-N) for database cross-referencing .
Advanced Research Questions
Q. How can quantum chemical computations predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model molecular orbitals, electrostatic potentials, and hydrogen-bonding interactions. For example, quantum studies on tert-butoxy analogs reveal steric effects influencing solubility and binding affinities . Pair computational results with experimental data (e.g., crystallography) to validate predictions .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent solubility or bioactivity)?
- Methodological Answer :
- Controlled Replicates : Repeat assays under standardized conditions (e.g., pH 7.2 PBS for solubility tests) .
- Cross-Validation : Use orthogonal methods (e.g., HPLC purity checks vs. bioactivity assays) to identify confounding variables .
- Theoretical Frameworks : Link discrepancies to steric hindrance from tert-butoxy groups or protonation states of the dimethylamino moiety .
Q. How does the tert-butoxy group influence the compound’s pharmacokinetic or metabolic stability?
- Methodological Answer : The tert-butoxy group enhances lipophilicity, potentially increasing membrane permeability but reducing aqueous solubility . In vitro metabolic assays (e.g., liver microsomes) can track deprotection of the tert-butoxy group, while molecular dynamics simulations model hydrolysis rates .
Key Considerations for Experimental Design
- Synthetic Optimization : Use protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .
- Biological Assays : Account for dimethylamino group’s pH-sensitive charge state in cellular uptake studies .
- Environmental Impact : Follow EPA guidelines for disposal due to aquatic toxicity risks from tert-butoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
